N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-[(2,4-dichlorophenyl)methoxyamino]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-12-2-1-11(13(16)7-12)8-22-19-9-18-20-14(21)10-3-5-17-6-4-10/h1-7,9H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMZJAUQDVSAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC=NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CON/C=N/NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method includes the reaction of 2,4-dichlorophenylmethanol with hydrazine to form the corresponding hydrazone derivative. This intermediate is then reacted with pyridine-4-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
The compound has shown promise in several areas of biological activity, particularly in the fields of antimicrobial , anticancer , and antioxidant research.
Antimicrobial Activity
Research indicates that N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 48 µg/mL |
These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Several studies have reported its ability to induce apoptosis in various cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
The compound's mechanism of action appears to involve the inhibition of key enzymes associated with cell proliferation and survival, modulation of receptor signaling pathways, and induction of cell cycle arrest at the G1/S phase transition.
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study was conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated a notable ability to inhibit growth, suggesting its potential as a new antimicrobial agent.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Antimycobacterial Activity
The antimycobacterial activity of pyridine-4-carbohydrazide derivatives is highly dependent on substituent chemistry. Key comparisons include:
Chlorinated Phenyl Derivatives
Hydrophobic and Alkyl-Substituted Derivatives
- N'-[(4-Methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) and N'-[(2-Butyl-5-chloroimidazol-4-yl)methylidene]pyridine-4-carbohydrazide (5l) : Demonstrated potent activity against H37Rv (MIC equivalent to INH) due to hydrophobic interactions with bacterial targets . The target compound’s dichlorophenyl methoxy group may similarly enhance lipid bilayer penetration.
Fluorinated Analogs
- N'-[(4-Fluorophenyl)methylidene]pyridine-4-carbohydrazide (5f) : Inactive against H37Rv , while N'-[(5-Fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4) showed activity against E. coli (MIC: 1.55 mM) . The dichloro substitution in the target compound may offer broader-spectrum activity compared to fluorine-based derivatives.
Structural and Physicochemical Properties
However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide, also known as DCPM-PH, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DCPM-PH, focusing on its antibacterial, anticancer, and enzyme inhibitory properties based on various studies.
Chemical Structure and Properties
- Molecular Formula : C12H11Cl2N5O2
- CAS Number : 241146-86-1
- Molar Mass : 328.15 g/mol
DCPM-PH is a Schiff base compound synthesized through the condensation of 2-phenylacetohydrazide and 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde. Its structure features a phenylacetohydrazide core with a unique substituent that enhances its biological properties.
Antibacterial Activity
Research has indicated that DCPM-PH exhibits moderate antibacterial activity against several Gram-positive and Gram-negative bacterial strains. Key findings include:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Results : Moderate activity was observed, suggesting potential for further exploration. For instance, one study reported a minimum inhibitory concentration (MIC) ranging from 4 to 16 μg/mL against various clinical strains of P. aeruginosa and S. aureus .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Pseudomonas aeruginosa | 4 - 16 |
| Escherichia coli | Moderate |
These results indicate that while the compound shows promise, further studies are necessary to elucidate the mechanism of action and optimize its efficacy.
Anticancer Activity
DCPM-PH has also been investigated for its anticancer properties. Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. Although specific data on DCPM-PH is limited, related compounds have shown:
- Mechanism : Induction of apoptosis in cancer cells.
- Cell Lines Tested : Various including melanoma and leukemia cells.
The potential for DCPM-PH to inhibit cancer cell proliferation suggests that it may be useful in developing new anticancer therapies.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of DCPM-PH. Initial studies have explored its effect on acetylcholinesterase (AChE):
- AChE Inhibition : Preliminary findings suggest that DCPM-PH may inhibit AChE activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
Further research is needed to determine the selectivity and potency of DCPM-PH compared to established AChE inhibitors.
Case Studies and Research Findings
- Antibacterial Study : A recent study evaluated DCPM-PH against multiple bacterial strains, highlighting its moderate effectiveness and suggesting further investigation into its structural modifications to enhance activity .
- Enzyme Inhibition Research : Another study focused on the inhibition of AChE by derivatives of similar compounds, providing insights into potential therapeutic applications in neurodegenerative disorders .
- Cytotoxicity Assessment : Various derivatives of pyridine-hydrazide compounds have been tested for their cytotoxic effects against cancer cell lines, indicating a promising avenue for DCPM-PH's application in oncology .
Q & A
Q. What are the recommended synthetic routes for N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : This Schiff base can be synthesized via condensation of pyridine-4-carbohydrazide with (2,4-dichlorophenyl)methoxyamine under reflux in ethanol or methanol. Key parameters include:
- Catalyst : Acetic acid (1–2 drops) to accelerate imine bond formation.
- Temperature : Reflux at 70–80°C for 6–8 hours.
- Purification : Recrystallization using ethanol/DMF mixtures improves yield (typically 65–75%) .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity by HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- FT-IR : Confirm the presence of C=N (1590–1620 cm⁻¹) and N–H stretches (3200–3300 cm⁻¹). Discrepancies in peak positions may arise from crystallinity; use KBr pellets for consistency .
- NMR : ¹H NMR should show a singlet for the imine proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). Contradictions (e.g., split peaks) may indicate cis/trans isomerism; use NOESY or variable-temperature NMR for resolution .
- Elemental Analysis : Cross-check with theoretical values (e.g., C: 52.1%, H: 3.2%, N: 12.4%) to validate purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to predict electron density distribution. High electron density at the hydrazide and dichlorophenyl groups suggests nucleophilic attack sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or bacterial enzymes. A docking score ≤ −7.0 kcal/mol indicates strong binding; validate with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What strategies are effective in resolving contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Compare docking results with MD simulations (e.g., 100 ns trajectories) to assess binding stability. If simulations show low RMSD (<2 Å) but bioactivity is weak, consider off-target effects or solubility issues .
- Experimental Adjustments : Modify assay conditions (e.g., DMSO concentration ≤1% to avoid false negatives) or use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How does structural modification of the dichlorophenyl or pyridine moieties influence bioactivity?
- Methodological Answer :
- SAR Studies : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. For example:
| Substituent | LogP | MIC (μg/mL) E. coli |
|---|---|---|
| 2,4-Cl₂ | 3.2 | 12.5 |
| 4-NO₂ | 2.8 | 25.0 |
| 4-OCH₃ | 2.1 | >100 |
- Key Insight : Increased hydrophobicity (LogP >3) correlates with enhanced membrane penetration and activity .
Methodological Challenges and Solutions
Q. What are the best practices for handling solubility issues during biological assays?
- Methodological Answer :
- Solvent Selection : Use DMSO for stock solutions (≤50 mM) and dilute in PBS or culture media. For aqueous insolubility, employ β-cyclodextrin inclusion complexes (1:2 molar ratio) .
- Surfactants : Add 0.1% Tween-80 to improve dispersion without cytotoxicity .
Q. How can researchers mitigate toxicity risks during in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
